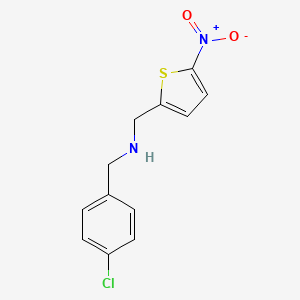
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine is an organic compound that features a benzylamine structure with a chlorinated benzyl group and a nitro-substituted thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine typically involves the following steps:
Nitration of Thiophene: The thiophene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Chlorobenzylation: The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting 4-chlorobenzyl chloride with the amine group of the thiophene derivative in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Methanamine: The final step involves the formation of the methanamine linkage, which can be accomplished through reductive amination using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles.
Major Products
Oxidation: Nitroso derivatives, other oxidized products.
Reduction: Amino derivatives.
Substitution: Substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological targets, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the chlorobenzyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)ethanamine
- N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)propanamine
- N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)butanamine
Uniqueness
N-(4-chlorobenzyl)-1-(5-nitrothiophen-2-yl)methanamine is unique due to its specific combination of a chlorobenzyl group and a nitrothiophene ring. This combination imparts distinct electronic and steric properties, making it suitable for applications where precise molecular interactions are required.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c13-10-3-1-9(2-4-10)7-14-8-11-5-6-12(18-11)15(16)17/h1-6,14H,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRPCZZOPOWZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(S2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does GSK2945 interact with its target and what are the downstream effects on cholesterol metabolism?
A1: GSK2945 acts as a highly specific antagonist of the nuclear heme receptor reverse erythroblastosis virus (REV-ERB) α, a transcriptional repressor. [] By inhibiting REV-ERBα, GSK2945 alleviates the repression of Liver Receptor Homolog-1 (LRH-1), a key regulator of cholesterol metabolism. [] This increase in LRH-1 levels leads to the enhanced expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis from cholesterol. [] As a result, GSK2945 treatment increases CYP7A1 activity, promoting the conversion of cholesterol to bile acids, and ultimately leading to a reduction in plasma and liver cholesterol levels. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
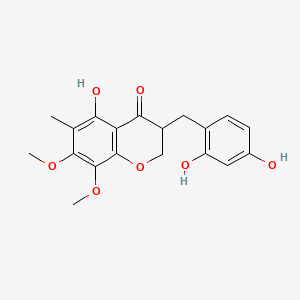
![3-(5-acetylamino-4-(4-[4,6-bis(3-diethylaminopropylamino)-1,3,5-triazin-2-ylamino]phenylazo)-2-(2-me](/img/new.no-structure.jpg)
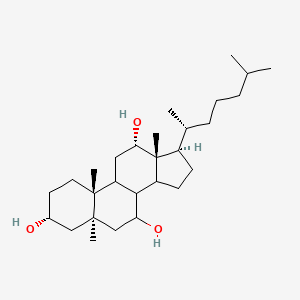
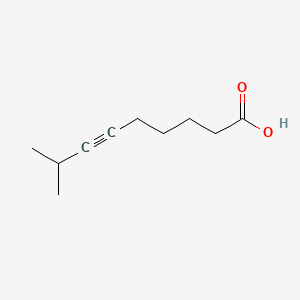
![2-(Cyclohex-3-en-1-ylmethoxy)-4-ethoxy-5-propyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B571415.png)
![(R)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B571417.png)
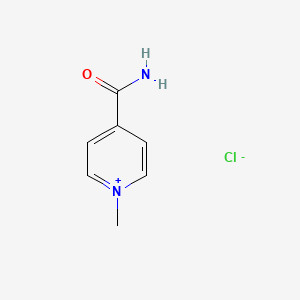
![[(3S,5R,9R,10R,13R,14S,17S)-17-[(2S)-2,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B571420.png)
![((3AR,4R,6R,6aR)-6-(2-acetamido-6-oxo-1H-purin-9(6H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl acetate](/img/structure/B571421.png)
![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)
![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)
